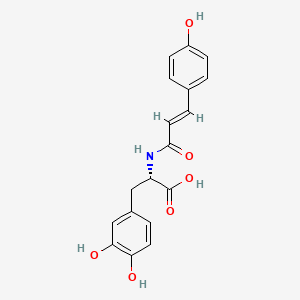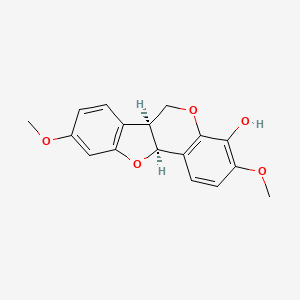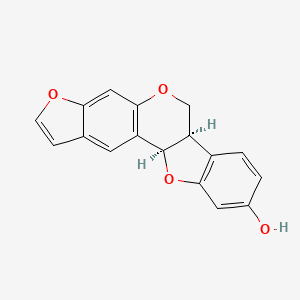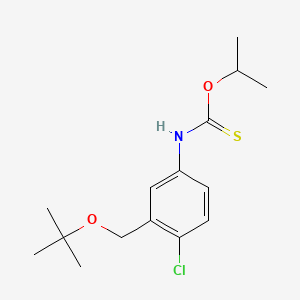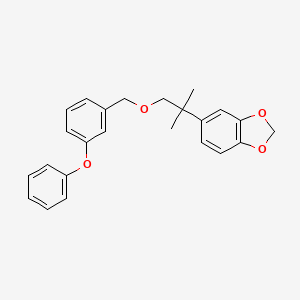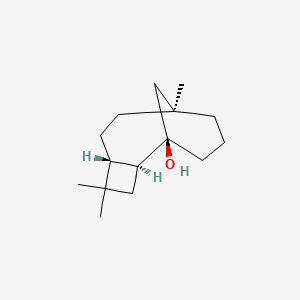
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-, also known as beta-caryophyllene alcohol, is a sesquiterpenoid alcohol. This compound is notable for its complex tricyclic structure and is found naturally in various essential oils, including clove oil and cannabis. It is known for its woody, spicy aroma and is used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- typically involves the hydration of beta-caryophyllene. This process can be achieved through the use of mineral acids under cold conditions. The reaction involves the cyclization of beta-caryophyllene to form the tricyclic alcohol structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as clove oil, followed by purification processes. The extraction methods include steam distillation and solvent extraction, which are then followed by chromatographic techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alcohol group into other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield hydrocarbons.
Aplicaciones Científicas De Investigación
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, which can lead to its observed biological effects. For example, it may interact with cannabinoid receptors, contributing to its anti-inflammatory and analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Caryophyllene: A related sesquiterpene with similar structural features but lacking the hydroxyl group.
Caryophyllene oxide: An oxidized derivative of caryophyllene with different chemical properties.
Uniqueness
Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- is unique due to its specific tricyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58404-89-0 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1 |
Clave InChI |
FUQAYSQLAOJBBC-PAPYEOQZSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O |
SMILES canónico |
CC1(CC2C1CCC3(CCCC2(C3)O)C)C |
Densidad |
0.983-0.989 (20°) |
Descripción física |
White crystalline solid; Warm moss-like, spicy aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


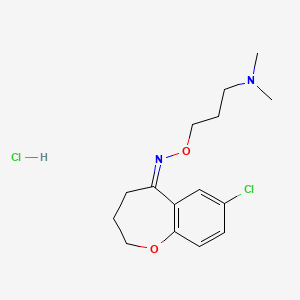
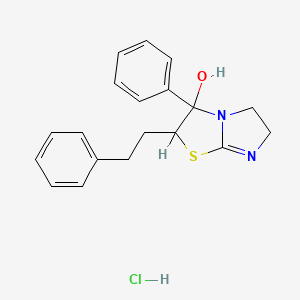
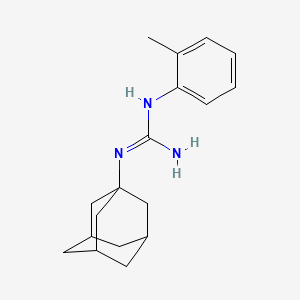

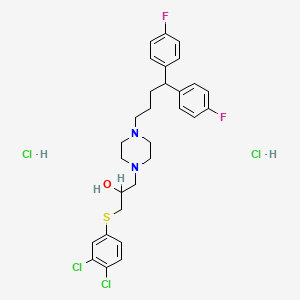
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
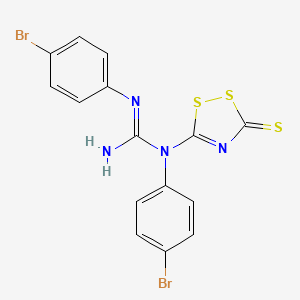
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)

